coformycin

描述

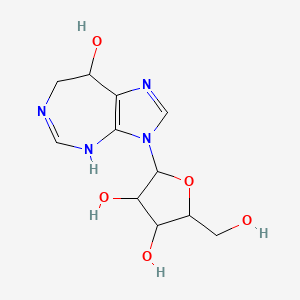

coformycin, also known as pentostatin, is a purine nucleoside analog. It is a potent inhibitor of adenosine deaminase, an enzyme involved in purine metabolism. This compound has significant applications in the treatment of certain types of leukemia and other hematological malignancies .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of coformycin involves multiple steps. One common method starts with the ring closure of 2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone dihydrochloride with triethyl orthoacetate or triethyl orthopropionate to form the ketoaglycons. These intermediates are then condensed with a protected glycosyl halide in the presence of stannic chloride to yield the ketonucleosides. Subsequent deprotection and reduction steps lead to the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the desired product quality .

化学反应分析

Types of Reactions

coformycin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: Reduction reactions can target the imidazole ring, altering its electronic properties.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the diazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield amines or alcohols .

科学研究应用

Biochemical Applications

Coformycin's primary biochemical application lies in its ability to inhibit adenosine deaminase. This inhibition has several downstream effects that are leveraged in both research and therapeutic contexts:

- Adenosine Metabolism Studies : this compound is used as a tool to study the metabolism of adenosine in various biological systems. By inhibiting adenosine deaminase, researchers can observe the accumulation of adenosine and its effects on cellular processes, particularly under conditions of hypoxia or stress .

- Cellular Response Investigations : The compound has been utilized to mimic metabolic disturbances in lymphocytes, allowing researchers to explore the cellular responses to altered adenosine levels. This application is particularly relevant in immunology and cancer research .

Therapeutic Applications

This compound has been investigated for its therapeutic potential, especially in oncology and immunology:

- Cancer Treatment : this compound has shown promise as an anticancer agent due to its ability to inhibit adenosine deaminase, which can lead to increased levels of adenosine that influence tumor microenvironments. It has been studied in conjunction with other chemotherapeutic agents for conditions such as adult T-cell leukemia/lymphoma .

- Graft-Versus-Host Disease : The compound is also being explored for its potential use in treating graft-versus-host disease (GVHD), a common complication following bone marrow transplants. By modulating the immune response through adenosine pathways, this compound may help manage GVHD .

Research Findings and Case Studies

Numerous studies have documented the effects and applications of this compound:

作用机制

The primary mechanism of action of coformycin is the inhibition of adenosine deaminase. This inhibition leads to the accumulation of deoxyadenosine triphosphate, which is toxic to lymphocytes. The compound selectively targets rapidly dividing cells, making it effective against certain types of leukemia .

相似化合物的比较

Similar Compounds

Cladribine: Another purine nucleoside analog used in the treatment of hairy cell leukemia.

Fludarabine: Used in the treatment of chronic lymphocytic leukemia.

Clofarabine: A newer nucleoside analog with applications in pediatric leukemia.

Uniqueness

coformycin is unique due to its potent inhibition of adenosine deaminase and its specific application in treating hairy cell leukemia. Its structure allows for selective targeting of lymphocytes, reducing the impact on other cell types .

常见问题

Q. What is the primary mechanism by which coformycin inhibits adenosine deaminase (ADA)?

This compound acts as a transition-state analog inhibitor of ADA, binding tightly to the enzyme’s active site during catalysis. Structural studies reveal that its iminoribitol moiety mimics the tetrahedral intermediate formed during adenosine deamination . Methodologically, this mechanism is validated through enzyme kinetics (e.g., determination of inhibition constants, Ki ≤ 10⁻¹² M for 2'-deoxythis compound) and NMR spectroscopy, which confirms conformational stability during binding .

Q. How can researchers optimize the enzymatic phosphorylation of this compound for higher yield?

Enzymatic phosphorylation using wheat shoot phosphotransferase yields ≤5% for this compound, whereas chemical phosphorylation (modified Yoshikawa method) achieves 20% yield . Key steps include:

- Reaction conditions : Suspension in POCl3 at controlled temperatures (0–4°C).

- Purification : DEAE Sephadex A-25 chromatography followed by Servachrom XAD-4 column purification to remove inorganic/organic phosphates .

- Validation : UV-VIS spectroscopy (λmax 250 nm) and <sup>1</sup>H NMR to confirm phosphorylation at the 5'-position .

Q. What experimental approaches resolve contradictions in this compound’s inhibition potency across enzyme systems?

This compound-5'-phosphate strongly inhibits adenylate deaminase (Ki ≤ 10⁻⁹ M) but shows negligible inhibition of ADA (Ki > 0.2 mM) . To address such discrepancies:

- Enzyme-specific assays : Use fluorimetric methods for ADA (calf intestinal mucosa) vs. adenylate deaminase (rabbit muscle) .

- Structural analysis : X-ray crystallography (e.g., I139M FAC1-coformycin 5'-phosphate complex) to compare binding modes .

- Control experiments : Test stability of this compound derivatives in buffered solutions (pH 7–9) to rule out degradation artifacts .

Q. What are the stability considerations for this compound in various pH conditions during experimental storage?

This compound and its derivatives exhibit pH-dependent stability:

Q. How does the anti conformation of this compound-5'-phosphate influence its interaction with target enzymes?

<sup>1</sup>H NMR studies show this compound-5'-phosphate predominantly adopts the anti conformation (glycosidic bond torsion angle ~180°), which sterically hinders binding to ADA but facilitates interaction with adenylate deaminase . This conformational preference is critical for:

- Enzyme selectivity : ADA requires syn conformation for catalysis, while adenylate deaminase accommodates anti .

- Drug design : Modifying sugar puckering (e.g., carbocyclic analogs) to stabilize specific conformations .

Q. Which enzyme systems are most affected by this compound and its derivatives?

Q. What methodologies are recommended for characterizing this compound derivatives’ purity and structural integrity?

- Chromatography : DEAE Sephadex A-25 for anion-exchange separation; Servachrom XAD-4 for hydrophobic interaction purification .

- Spectroscopy :

- Enzymatic assays : Fluorimetric quantification of ADA inhibition (sensitivity ~0.1 nM) .

属性

IUPAC Name |

2-(8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O5/c16-2-6-8(18)9(19)11(20-6)15-4-14-7-5(17)1-12-3-13-10(7)15/h3-6,8-9,11,16-19H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOVTUPUBVHMPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50911591 | |

| Record name | 3-Pentofuranosyl-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11033-22-0 | |

| Record name | 3-Pentofuranosyl-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。